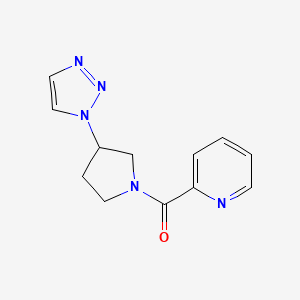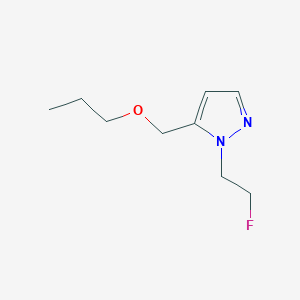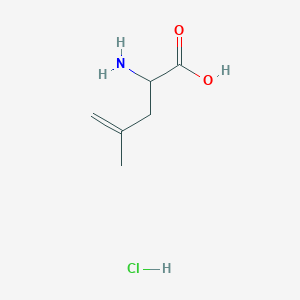![molecular formula C13H15FO B2795296 [3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287288-98-4](/img/structure/B2795296.png)
[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a chemical compound that has been synthesized for scientific research purposes. It is a bicyclic compound that contains both a fluorine and a methyl group attached to a phenyl ring. The compound has been found to have a variety of potential applications in the field of scientific research.
Mecanismo De Acción
The mechanism of action of [3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that [3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has a variety of biochemical and physiological effects. It has been found to increase the concentration of acetylcholine in the brain, which can improve cognitive function. It has also been found to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol in lab experiments include its potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase, as well as its anti-inflammatory effects. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research involving [3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. These include further studies on its potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase, as well as its anti-inflammatory effects. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of [3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves several steps. First, the bicyclic compound is synthesized using a Grignard reaction between cyclobutylmagnesium bromide and 1,3-dibromopropane. The resulting compound is then reacted with 2-fluoro-4-methylphenylboronic acid to form the final product.
Aplicaciones Científicas De Investigación
[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to have potential applications in scientific research. It has been studied as a potential inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, and inhibitors of these enzymes have potential applications in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c1-9-2-3-10(11(14)4-9)13-5-12(6-13,7-13)8-15/h2-4,15H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZXVSKKQOGDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CC(C2)(C3)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide](/img/structure/B2795213.png)
![2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2795215.png)
![2-chloro-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2795216.png)
![1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B2795217.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-ethoxyacetamide](/img/structure/B2795220.png)


![N-[6-({[(3-chloro-4-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2795225.png)

![(3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate](/img/structure/B2795228.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2795229.png)
methanone](/img/structure/B2795230.png)

